molecular formula C4H8O2S B100518 Methylthiomethyl Acetate CAS No. 16437-69-7

Methylthiomethyl Acetate

Cat. No. B100518
CAS RN: 16437-69-7
M. Wt: 120.17 g/mol
InChI Key: LCUMNXCSNFGGGH-UHFFFAOYSA-N
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Description

Methylthiomethyl acetate is a chemical compound that can be synthesized through various chemical reactions involving thiomethylation processes. It is a compound that has been studied for its potential applications in modifying heterocyclic compounds and can be transformed into other chemical structures such as sulfones and sulfoxides .

Synthesis Analysis

The synthesis of methylthiomethyl acetate can be achieved through different methods. One efficient approach involves the methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide (DMSO), which yields moderate to good results. The choice of DMSO activator and its amount significantly influences the chemoselectivity of this process . Another method includes the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, tetramethyl ammonium bromide, which results in a 78.5% yield of methyl(methylthio) acetate .

Molecular Structure Analysis

The molecular structure of compounds related to methylthiomethyl acetate has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of methyl acetate has been studied using electron diffraction, microwave, and infrared spectroscopy, supplemented by ab initio calculations, revealing a planar heavy-atom skeleton in the syn conformation .

Chemical Reactions Analysis

Methylthiomethyl acetate can undergo various chemical reactions. It can be rapidly converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of the ester . Additionally, methylthiomethyl acetate can be used in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, by reacting with methylthiocyanate in the presence of nickel(II) acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthiomethyl acetate and related compounds have been investigated through experimental and theoretical methods. For example, the spectroscopic, electronic, and thermodynamic properties of related acetate molecules have been studied using DFT and HF methods, providing insights into molecular orbitals, bond lengths, bond angles, and other properties . The barriers to rotation around the C-O bonds in esters, such as methyl acetate, have also been calculated, offering an understanding of the factors that control the geometry at a carbonyl group .

Scientific Research Applications

Modification in Heterocycles

  • Application : Efficient methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide. Methylthiomethylated heterocycles are obtained in moderate to good yields, with scalability and easy transformation to sulfone and sulfoxide (Li, Chen, & Cui, 2022).

Electrophilic Methylthiomethylation

  • Application : Methylthiomethylation of enol ethers and activated aromatic compounds, using dimethyl sulphoxide–acetic anhydride. Demonstrated in the synthesis of macrocycles like octamethyl-dithia-diaza-cyclohexadecane (McCrindle, McAlees, & Stephenson, 1981).

Preparation of Methylthiomethyl p-Tolyl Sulfone

  • Application : Preparation of methylthiomethyl p-tolyl sulfone using Pummerer reaction, indicating the versatility of methylthiomethyl acetate in organic synthesis (Ogura et al., 1983).

Kinetics of Conversion into Bis(methylthio)methane

  • Application : Acid-catalyzed conversion of methylthiomethyl acetate into bis(methylthio)methane, indicating its role in chemical synthesis and reaction kinetics analysis (Zaraisky, 2008).

Methyl Acetate in Lithium-Ion Batteries

  • Application : Use of methyl acetate as a co-solvent in lithium-ion batteries, highlighting its potential in enhancing the rate capability and overall performance of electric vehicle batteries (Li et al., 2018).

Protection and Methylation of Hydroxyl Groups

  • Application : Methylthiomethyl ethers, derived from methylthiomethyl acetate, are used for the protection and methylation of hydroxyl groups in organic compounds (Pojer & Angyal, 1978).

Cleaving Methyl and Methylthiomethyl Ethers

  • Application : Use of methylthiomethyl acetate in cleaving ethers to produce acetates, demonstrating its utility in organic synthesis (Barua, Sharma, & Baruah, 1983).

Hydrolysis of Methyl Acetate

  • Application : Research on the hydrolysis of methyl acetates, emphasizing its significance in various chemical production processes (Jun, 2012).

Gamma-Thiomethylation of Butenoic Acid Derivatives

  • Application : Conversion of methylthiomethyl esters into gamma-methylthiomethyl substituted methyl esters, showcasing its use in advanced organic transformations (Jarošková et al., 1998).

Nucleophilic Methylthiolation Methodology

  • Application : Methylthiomethyl esters as reagents in methylthiolation of various compounds, highlighting the method's low cost and wide applicability (Carvalho et al., 2020).

properties

IUPAC Name

methylsulfanylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMNXCSNFGGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936941
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthiomethyl Acetate

CAS RN

16437-69-7
Record name Methanol, (methylthio)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylthiomethyl Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
FH Field, DP Weeks - Journal of the American Chemical Society, 1970 - ACS Publications
… Abstract: The chemical ionization spectra of methylthiomethyl acetate and methylthiomethyl … We also obtained the spectrum of methylthiomethyl acetate with CH4 as reactant at the …
Number of citations: 29 pubs.acs.org
AP Zaraisky - Kinetics and Catalysis, 2008 - Springer
… of the fact that methylthiomethyl acetate is readily obtainable … acid-catalyzed conversion of methylthiomethyl acetate into bis(… containing the standard, methylthiomethyl acetate (Ia), and …
Number of citations: 6 link.springer.com
R McCrindle, AJ McAlees… - Journal of the Chemical …, 1981 - pubs.rsc.org
… that methylthiomethyl acetate might react with enol ethers under similar conditions. Since this sulphide can be generated by heating dimethyl sulphoxide with acetic anhydride,2 a …
Number of citations: 3 pubs.rsc.org
J Liu, X Wang, H Guo, X Shi, X Ren, G Huang - Tetrahedron, 2012 - Elsevier
… When methylthiomethyl acetate (I), the product of the … In addition, methylthiomethyl acetate (I) was observed when we … AcO − giving the product of methylthiomethyl acetate (I), which was …
Number of citations: 36 www.sciencedirect.com
LV Meirelles, PP de Castro, STA Passos… - The Journal of …, 2022 - ACS Publications
… of control experiments strongly suggested that the new rearrangement involves a key isocyanate intermediate and a further reaction with in situ-generated methylthiomethyl acetate. The …
Number of citations: 3 pubs.acs.org
AP Zaraiskii, OI Kachurin - Russian journal of organic chemistry, 2003 - Springer
… Abstract-Application as a reagent of an accessible methylthiomethyl acetate in a reaction carried out under two-phase conditions and electrophilic catalysis can become a promising …
Number of citations: 7 link.springer.com
C Schoneich, K Bobrowski - The Journal of Physical Chemistry, 1994 - ACS Publications
… We have recently reported the generation of a relatively longlived hydroxysulfuranyl radical 4 from 2-methylthiomethyl acetate (2-MTMA), stabilized through hydrogen-bond formation …
Number of citations: 34 pubs.acs.org
JQ Li, XH Chen, HL Cui - The Journal of Organic Chemistry, 2022 - ACS Publications
… Methylthiomethyl acetate B would be formed in the presence of acetate ion, and further reaction with … Methylthiomethyl acetate B has already been confirmed as a key intermediate in the …
Number of citations: 19 pubs.acs.org
K Danel, C Nielsen, EB Pedersen - Acta Chemica …, 1997 - actachemscand.org
… went alkylation by treatment with diethoxymethane or methylthiomethyl acetate in the … The N-3 regioisomer could also be isolated when methylthiomethyl acetate was used as the …
Number of citations: 55 actachemscand.org
A Streitwieser Jr, A Lewis, I Schwager… - Journal of the …, 1970 - ACS Publications
… 8a Methylthiomethyl acetate and methylthiomethyl propionate were prepared by allowing dimethyl sulfoxide to react with acetic anhydride and propionic anhydride, respectively (…
Number of citations: 27 pubs.acs.org

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